4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate
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Overview
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is an organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes an acetate group attached to the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acetylation: The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Purification: The product is purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding hydroxy compound.
Oxidation: The compound can be oxidized to form more complex derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 7-hydroxy-4-methylcoumarin.
Oxidation: Oxidized derivatives with additional functional groups.
Substitution: Substituted coumarin derivatives with altered biological activities.
Scientific Research Applications
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to penetrate cell membranes and interact with intracellular targets. It can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferyl acetate: Similar structure but lacks the ethyl group.
7-acetoxy-4-methylcoumarin: Similar structure but with different substitution patterns.
Ethyl 7-hydroxy-4-coumarinacetate: Similar core structure with different ester groups.
Uniqueness
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of ethyl and methyl groups, along with the acetate moiety, makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDMTJGLKICNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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